molecular formula C21H14O4 B15029679 (3E)-3-(furan-2-ylmethylidene)-5-(4-phenoxyphenyl)furan-2(3H)-one

(3E)-3-(furan-2-ylmethylidene)-5-(4-phenoxyphenyl)furan-2(3H)-one

Cat. No.: B15029679
M. Wt: 330.3 g/mol
InChI Key: OLRVKWLSMSMVSE-DTQAZKPQSA-N
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Description

(3E)-3-[(FURAN-2-YL)METHYLIDENE]-5-(4-PHENOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE: is an organic compound characterized by its unique structure, which includes a furan ring and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-[(FURAN-2-YL)METHYLIDENE]-5-(4-PHENOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where furan-2-carbaldehyde reacts with 5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one in the presence of a base such as piperidine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the furan ring to a tetrahydrofuran derivative.

    Substitution: Electrophilic substitution reactions can occur on the phenoxyphenyl group, where halogenation or nitration can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Palladium on carbon, hydrogen gas, under atmospheric or elevated pressure.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are explored to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine: The compound’s potential medicinal properties are investigated, particularly its ability to interact with specific enzymes or receptors. This research aims to develop new drugs for treating diseases such as cancer, inflammation, and infections.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which (3E)-3-[(FURAN-2-YL)METHYLIDENE]-5-(4-PHENOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or alter gene expression, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Uniqueness: (3E)-3-[(FURAN-2-YL)METHYLIDENE]-5-(4-PHENOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE stands out due to its combination of a furan ring and a phenoxyphenyl group, which imparts unique chemical reactivity and biological activity. This structural uniqueness allows for diverse applications and makes it a valuable compound in various research and industrial fields.

Properties

Molecular Formula

C21H14O4

Molecular Weight

330.3 g/mol

IUPAC Name

(3E)-3-(furan-2-ylmethylidene)-5-(4-phenoxyphenyl)furan-2-one

InChI

InChI=1S/C21H14O4/c22-21-16(13-19-7-4-12-23-19)14-20(25-21)15-8-10-18(11-9-15)24-17-5-2-1-3-6-17/h1-14H/b16-13+

InChI Key

OLRVKWLSMSMVSE-DTQAZKPQSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C/C(=C\C4=CC=CO4)/C(=O)O3

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=CC4=CC=CO4)C(=O)O3

Origin of Product

United States

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